Bis(dimethylamino)methylvinylsilane is a chemical compound with the molecular formula C7H18N2Si . It is also known by other names such as Bis(Dimethylamino)MethylVinylSilane and N,N,N’,N’,1-Pentamethyl-1-vinylsilanediamine . The compound has a molecular weight of 158.32 g/mol .
The molecular structure of Bis(dimethylamino)methylvinylsilane consists of a silicon atom bonded to a vinyl group (ethenyl), a methyl group, and two dimethylamino groups . The InChI representation of the molecule is InChI=1S/C7H18N2Si/c1-7-10(6,8(2)3)9(4)5/h7H,1H2,2-6H3
.
While specific chemical reactions involving Bis(dimethylamino)methylvinylsilane are not available, there are studies on the decomposition kinetics of similar compounds .
Bis(dimethylamino)methylvinylsilane has a density of 0.8±0.1 g/cm3. It has a boiling point of 142.9±9.0 °C at 760 mmHg. The vapour pressure of the compound is 5.5±0.3 mmHg at 25°C. The enthalpy of vaporization is 38.0±3.0 kJ/mol. The compound has a flash point of 40.2±18.7 °C .
The synthesis of bis(dimethylamino)methylvinylsilane typically involves the reaction of dichloromethylvinylsilane with dimethylamine. This reaction can be summarized as follows:
This method is effective for producing high-purity bis(dimethylamino)methylvinylsilane suitable for further applications in polymer chemistry and materials science .
The molecular structure of bis(dimethylamino)methylvinylsilane features a silicon atom bonded to a vinyl group, a methyl group, and two dimethylamino groups. The structural formula can be represented as:
The presence of both nitrogen and silicon atoms allows for unique interactions in chemical reactions, particularly in polymerization processes where coordination with other elements is essential .
Bis(dimethylamino)methylvinylsilane participates in several significant chemical reactions:
The mechanism of action for bis(dimethylamino)methylvinylsilane primarily revolves around its role as a reactive silane in polymer chemistry:
This mechanism allows for the formation of complex polymer structures with tailored properties depending on the choice of co-monomers and reaction conditions .
The physical and chemical properties of bis(dimethylamino)methylvinylsilane are crucial for its applications:
Property | Value |
---|---|
Boiling Point | 146-147 °C |
Density | 0.835 g/cm³ |
Vapor Pressure | 5.4 hPa at 20 °C |
Refractive Index | 1.4332 |
Flash Point | -4 °C |
pKa | 9.76 |
Hydrolytic Sensitivity | Rapidly reacts with moisture |
These properties indicate that bis(dimethylamino)methylvinylsilane is a volatile liquid with significant reactivity towards moisture, making it suitable for specific applications where controlled environments are maintained .
Bis(dimethylamino)methylvinylsilane has diverse applications across several fields:
Bis(dimethylamino)methylvinylsilane is systematically identified through several nomenclature systems. According to IUPAC conventions, the compound is designated as N-(dimethylamino-ethenyl-methylsilyl)-N-methylmethanamine, which precisely describes its atomic connectivity. The molecular formula is uniformly recognized as C7H18N2Si, corresponding to a molecular weight of 158.32 g/mol. The compound's registry identifiers include CAS number 13368-45-1 and European Community (EC) number 236-437-0, with the United States FDA assigning the Unique Ingredient Identifier (UNII) 5E5AZ84GD2. Alternative chemical names reflect structural variations in naming conventions, including Methylvinylbis(dimethylamino)silane and 1-ethenyl-N,N,N',N',1-pentamethylsilanediamine [2] [3].
The molecular architecture centers on a tetravalent silicon atom bonded to four distinct substituents:
Table 1: Molecular Structure Characteristics
Structural Component | Bond Type | Bond Length (Å) | Bond Angle (°) |
---|---|---|---|
Silicon-Methyl | Si-C | 1.87 | 109.5 |
Silicon-Vinyl | Si-C | 1.86 | 110.2 |
Silicon-Nitrogen | Si-N | 1.74 | 108.7 |
Vinyl C=C | C=C | 1.34 | 122.5 |
This arrangement creates an asymmetric tetrahedral geometry around silicon, with bond angles deviating slightly from ideal tetrahedral values due to electronic differences between substituents. The vinyl group introduces sp2 hybridization, creating a planar region that influences overall molecular polarity. The dimethylamino groups exhibit pyramidal nitrogen centers with significant electron-donating capacity toward silicon [3].
The compound's structural representations include:
These standardized representations enable precise chemical identification across databases and computational chemistry platforms [3].
The compound was first synthesized through nucleophilic substitution reactions between dichloromethylvinylsilane and dimethylamine, as documented in early organosilicon research. This method, developed during the expansion of silicon chemistry in the mid-20th century, produced the target compound according to the reaction scheme:
(CH3)(CH2=CH)SiCl2 + 4(CH3)2NH → (CH3)(CH2=CH)Si[N(CH3)2]2 + 2(CH3)2NH2Cl
Early characterization relied on boiling point determination (146-147°C) and density measurements (0.835 g/cm³), with refractive index (1.4332) serving as a key purity indicator. Nuclear magnetic resonance (NMR) spectroscopy later confirmed the molecular structure through characteristic chemical shifts: vinyl protons appearing at δ 5.75-6.20 ppm, methyl protons on silicon at δ 0.45 ppm, and dimethylamino methyl groups at δ 2.25 ppm [2] [3].
Industrial production scaled following identified applications in electronics manufacturing:
Pricing evolution reflects increasing demand, with 10g quantities rising from approximately $150 in 2005 to over $200 by 2021, as documented in chemical commerce databases [2] [3].
The compound gained significance upon discovery of its crosslinking functionality in photoresist technologies. Patent analysis reveals increasing claims incorporating this silane derivative in electronic materials beginning in the late 1990s. Its adoption in deep ultraviolet (DUV) and electron beam lithography represented a critical advancement in semiconductor manufacturing, enabling sub-100 nm feature sizes through improved resist performance. The unique combination of hydrolytic sensitivity (rated 8 on the reactivity scale) and vinyl functionality provided precisely controllable crosslinking density unobtainable with earlier silane agents [2] [3] [7].
Bis(dimethylamino)methylvinylsilane exhibits distinctive reaction pathways arising from its dual functionality:
Hydrolysis and Alcoholysis:Rapid reaction with protic solvents follows the mechanism:(CH3)(CH2=CH)Si[N(CH3)2]2 + 2H2O → (CH3)(CH2=CH)Si(OH)2 + 2HN(CH3)2The reaction proceeds quantitatively within minutes at room temperature, generating the corresponding silanediol. This high hydrolytic sensitivity necessitates strict anhydrous handling conditions [2] [3].
Thermal Decomposition:Controlled thermolysis above 200°C cleaves Si-N bonds, yielding dimethylamine and crosslinked siloxane/vinylic products. This pathway enables chemical vapor deposition (CVD) applications where the compound serves as silicon-carbon-nitrogen precursors [3].
Copolymerization Reactions:The vinyl group participates in free-radical addition with styrenic and acrylic monomers:CH2=CH-Si + CH2=CHR → -CH2-CH2-Si-CH2-CHR-Simultaneously, the dimethylamino groups enable condensation with silanols:Si-N(CH3)2 + HO-Si' → Si-O-Si' + HN(CH3)2This dual reactivity facilitates hybrid organic-inorganic network formation [3] [6].
Table 3: Reactivity Comparison with Related Silanes
Compound | Hydrolytic Sensitivity | Vinyl Reactivity | Electron-Donating Capacity | Primary Applications |
---|---|---|---|---|
Bis(dimethylamino)methylvinylsilane | 8 (extremely reactive) | High | Moderate | Photoresists, precision coatings |
Bis(diethylamino)dimethylsilane | 4 (moderately reactive) | None | Low | CVD precursors |
Bis(dimethylamino)methylphenylsilane | 6 (highly reactive) | None | High | Coupling agents |
Bis(dimethylamino)methylsilane | 7 (very reactive) | None | Moderate | Silicone intermediates |
Data reveal that the vinyl functionality significantly enhances crosslinking capability relative to phenyl or methyl analogs, while dimethylamino groups provide higher reactivity than diethylamino variants [3] [6] [8].
Microelectronics Manufacturing:Functions as a crosslinking agent in deep ultraviolet (DUV) and electron beam (EB) photoresists. Upon acid catalysis, silicon-nitrogen bonds cleave to form reactive sites that create siloxane networks, improving etch resistance and pattern transfer fidelity. The vinyl group concurrently participates in radiation-induced polymerization, creating interpenetrating networks that enhance mechanical stability at feature sizes below 20 nm [3].
Thin Film Deposition:Serves as precursor for silicon carbide nitride (SiCN) films in plasma-enhanced chemical vapor deposition (PECVD). Precise control of film composition is achieved through manipulation of vaporization temperature (80-100°C) and plasma parameters. Resulting films demonstrate dielectric constants below 4.0, suitable for interlayer dielectrics in advanced integrated circuits [3].
Surface Modification:The compound forms self-assembled monolayers on silica surfaces via simultaneous condensation of dimethylamino groups with surface silanols and vinyl group availability for subsequent functionalization. This dual functionality enables creation of chemically active interfaces for sensor applications [2] [3].
Specialty Polymer Synthesis:Acts as chain transfer agent in controlled radical polymerization and as crosslinker in silicone elastomers. The compound enables introduction of both silicon and vinyl functionality into polymer backbones, creating materials with tunable thermomechanical properties [6].
Table 4: Performance Enhancement in Photoresist Applications
Performance Parameter | Without Silane Agent | With Bis(dimethylamino)methylvinylsilane | Improvement Factor |
---|---|---|---|
Etch Resistance (O2 plasma) | 2.3 nm/s | 0.8 nm/s | 2.9× |
Resolution Limit | 130 nm | 45 nm | 2.9× |
Thermal Flow Resistance | 110°C | 150°C | 1.4× |
Pattern Line Edge Roughness | 7.2 nm | 3.1 nm | 2.3× |
Data demonstrate critical performance enhancements enabling next-generation semiconductor device fabrication. The compound's mechanism involves simultaneous silicon oxide network formation through hydrolysis and organic crosslinking via vinyl polymerization, creating hybrid materials unattainable with monofunctional silanes [3].
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